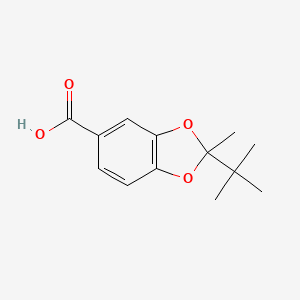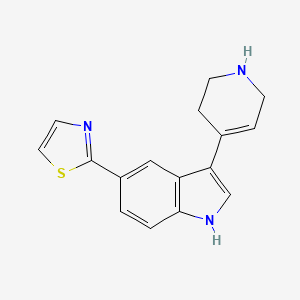
Benzene.ethylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene.ethylene, commonly known as ethylbenzene, is an organic compound with the chemical formula C6H5CH2CH3. It is a highly flammable, colorless liquid with an odor similar to gasoline. This monocyclic aromatic hydrocarbon is significant in the petrochemical industry as a precursor to styrene, which is used to produce polystyrene, a common plastic material .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethylbenzene is primarily synthesized through the alkylation of benzene with ethylene. This reaction is typically carried out in the presence of a zeolite catalyst, which facilitates the reaction under high pressure and temperature conditions . The reaction can be represented as follows:
C6H6+C2H4→C6H5CH2CH3
Industrial Production Methods
In industrial settings, the production of ethylbenzene involves a continuous process where benzene and ethylene are fed into a reactor containing a zeolite catalyst. The reaction occurs in the gas phase at high temperatures (around 300-400°C) and pressures (1-2 MPa). The process also includes a recycling loop to recover unreacted benzene and a separation unit to isolate ethylbenzene from by-products .
Análisis De Reacciones Químicas
Types of Reactions
Ethylbenzene undergoes several types of chemical reactions, including:
Oxidation: Ethylbenzene can be oxidized to form acetophenone and benzoic acid.
Reduction: Reduction of ethylbenzene can yield ethylcyclohexane.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Acetophenone, benzoic acid.
Reduction: Ethylcyclohexane.
Substitution: Nitroethylbenzene, sulfoethylbenzene, chloroethylbenzene.
Aplicaciones Científicas De Investigación
Ethylbenzene has various applications in scientific research and industry:
Chemistry: Used as a solvent and as an intermediate in organic synthesis.
Biology: Studied for its effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor to pharmaceuticals.
Industry: Primarily used in the production of styrene, which is then polymerized to form polystyrene, a widely used plastic
Mecanismo De Acción
The mechanism of ethylbenzene’s action involves its alkylation reaction with benzene. This process can follow either a stepwise or concerted mechanism, both catalyzed by zeolites. In the stepwise mechanism, ethylene is first protonated to form a surface ethyoxyl species, which then reacts with benzene to form ethylbenzene. The concerted mechanism involves the simultaneous interaction of benzene, ethylene, and the catalyst .
Comparación Con Compuestos Similares
Ethylbenzene can be compared with other similar compounds such as:
Toluene (C6H5CH3): Similar in structure but with a methyl group instead of an ethyl group.
Styrene (C6H5CH=CH2): Produced from ethylbenzene through dehydrogenation.
Xylene (C6H4(CH3)2): Contains two methyl groups attached to the benzene ring.
Ethylbenzene is unique due to its role as a precursor to styrene, making it crucial in the production of polystyrene .
Propiedades
Número CAS |
264146-42-1 |
|---|---|
Fórmula molecular |
C8H10 |
Peso molecular |
106.16 g/mol |
Nombre IUPAC |
benzene;ethene |
InChI |
InChI=1S/C6H6.C2H4/c1-2-4-6-5-3-1;1-2/h1-6H;1-2H2 |
Clave InChI |
SYWDWCWQXBUCOP-UHFFFAOYSA-N |
SMILES canónico |
C=C.C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


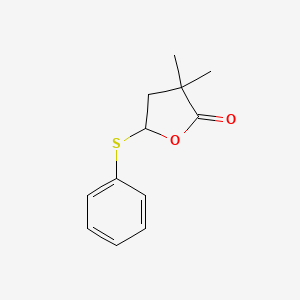
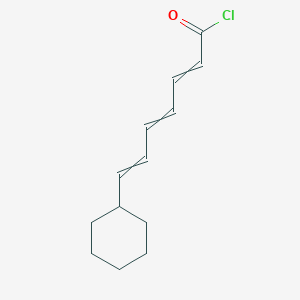
![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B15164402.png)
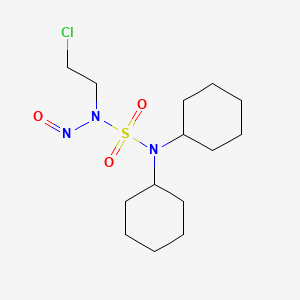
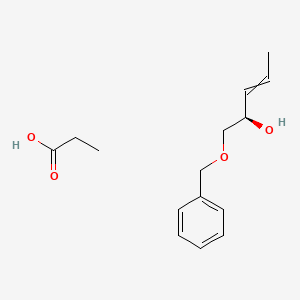
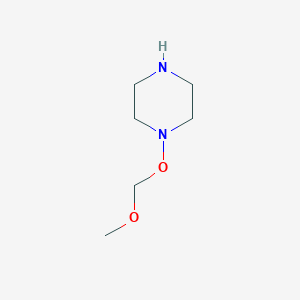


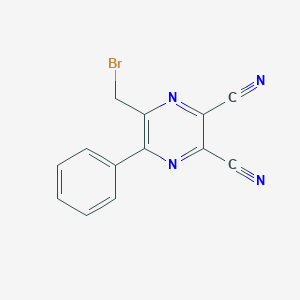

![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide](/img/structure/B15164468.png)
![9-Decyl-9-borabicyclo[3.3.1]nonane](/img/structure/B15164476.png)
